Isobutyllithium

Descripción general

Descripción

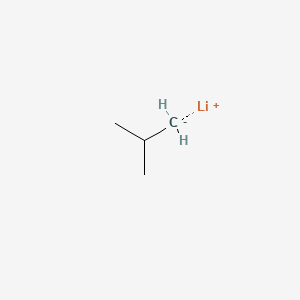

Isobutyllithium, also known as lithium 2-methyl-1-propanide, is an organolithium compound with the chemical formula (CH₃)₂CHCH₂Li. It is a highly reactive compound commonly used in organic synthesis as a strong base and nucleophile. This compound is typically available as a solution in hydrocarbon solvents such as heptane.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isobutyllithium can be synthesized through the reaction of isobutyl chloride with lithium metal. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:

2Li+(CH₃)₂CHCH₂Cl→(CH₃)₂CHCH₂Li+LiCl

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar methods but with more controlled conditions to ensure safety and efficiency. The reaction is often conducted in a continuous flow reactor to manage the exothermic nature of the reaction and to maintain a consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: Isobutyllithium undergoes various types of chemical reactions, including:

Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

Deprotonation: It acts as a strong base to deprotonate weak acids.

Metalation: It can replace hydrogen atoms in hydrocarbons to form new organolithium compounds.

Common Reagents and Conditions:

Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.

Temperature: Reactions are typically carried out at low temperatures to control the reactivity.

Reagents: Common reagents include carbonyl compounds, alkyl halides, and weak acids.

Major Products:

Alcohols: Formed from the nucleophilic addition to carbonyl compounds.

Organolithium Compounds: Formed from metalation reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

Isobutyllithium is characterized by its high reactivity, particularly as a strong base and nucleophile. It is typically available as a solution in heptane at a concentration of approximately 1.7 M. The compound's structure can be represented as follows:

- SMILES : [Li]CC(C)C

- Molecular Formula : C₄H₉Li

Synthesis of Organic Compounds

Nucleophilic Reactions

This compound is employed in nucleophilic substitution reactions, particularly in the formation of carbon-carbon bonds. For instance, it can react with various electrophiles to generate substituted hydrocarbons. A notable study demonstrated the use of IBuLi in the synthesis of 1,3-bis(boryl)alkanes through the reaction with boronic esters, yielding high product yields (73-86%) depending on the steric hindrance of the substrates involved .

Table 1: Nucleophilic Substitution Yields with this compound

| Electrophile | Product | Yield (%) |

|---|---|---|

| ICH₂Bpin | 1,3-bis(boryl)alkane | 85 |

| BrCH₂Bpin | 1,3-bis(boryl)alkane | 80 |

| ClCH₂Bpin + NaI | 1,3-bis(boryl)alkane | 80 |

Polymerization Initiator

This compound serves as an initiator for living anionic polymerization processes, particularly for the synthesis of polystyrene and other styrenic copolymers. The ability to control molecular weights and narrow polydispersity indices makes IBuLi a preferred choice for creating well-defined polymer architectures.

Case Study: Anionic Polymerization of Styrene

In a controlled experiment, IBuLi was used to initiate the polymerization of styrene at low temperatures (-78 °C), resulting in polystyrene with a narrow molecular weight distribution (MWD) and high end-group fidelity. The results indicated that varying the molar ratio of IBuLi to styrene allowed for precise control over the final polymer properties.

Synthesis of Organometallic Compounds

This compound is instrumental in synthesizing various organometallic compounds, including lithium alkyls and lithium aryls. These compounds are crucial intermediates in synthetic organic chemistry.

Example: Formation of Lithium Aryl Compounds

In one study, IBuLi was reacted with aryl halides to produce lithium aryl compounds efficiently. The reaction conditions were optimized to achieve high yields while minimizing side reactions.

Reagent in Metalation Reactions

IBuLi is often utilized in metalation reactions where it acts as a base to deprotonate weak acids or to generate nucleophilic species from non-nucleophilic precursors.

Table 2: Metalation Reactions Using this compound

| Substrate | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| Benzene | Metalation | Lithium phenyl | 90 |

| Toluene | Metalation | Lithium p-tolyl | 85 |

Applications in Medicinal Chemistry

This compound has also found applications in medicinal chemistry, particularly in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate complex transformations makes it valuable for developing new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

In research focused on anticancer drug development, IBuLi was employed to synthesize key intermediates that led to promising anticancer compounds. The efficiency and selectivity of reactions involving IBuLi contributed to shorter synthetic routes and higher overall yields.

Mecanismo De Acción

Isobutyllithium exerts its effects primarily through its strong nucleophilic and basic properties. It can donate electrons to electrophilic centers, facilitating nucleophilic addition and substitution reactions. The lithium atom in this compound can also coordinate with other molecules, stabilizing reaction intermediates and promoting the formation of new bonds.

Comparación Con Compuestos Similares

Isobutyllithium is similar to other organolithium compounds such as n-butyllithium, sec-butyllithium, and tert-butyllithium. it has unique properties that make it suitable for specific applications:

n-Butyllithium: Commonly used as a strong base and nucleophile, but less sterically hindered than this compound.

sec-Butyllithium: Similar reactivity but with different steric properties.

tert-Butyllithium: More sterically hindered, making it less reactive in certain nucleophilic addition reactions.

This compound’s unique combination of reactivity and steric properties makes it a valuable reagent in organic synthesis and industrial applications.

Actividad Biológica

Isobutyllithium (IBLi) is an organolithium compound widely recognized for its utility in organic synthesis and its role as a strong nucleophile. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and implications in various fields, including medicinal chemistry and materials science.

This compound is characterized by its strong basicity and nucleophilicity, making it a powerful reagent in organic synthesis. Its reactivity is primarily attributed to the presence of lithium, which facilitates the formation of carbon-lithium bonds. The compound typically exists as a colorless to yellow liquid or solid, depending on its concentration and form.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Attack : IBLi can attack electrophilic centers in biological molecules, leading to modifications that can alter their function.

- Deprotonation : It can deprotonate weak acids, influencing various biochemical pathways.

- Formation of Organolithium Intermediates : IBLi can form intermediates that participate in further chemical reactions, impacting cellular processes.

Applications in Medicinal Chemistry

This compound has been utilized in the synthesis of various pharmaceutical compounds. Its ability to generate reactive intermediates makes it valuable for creating complex organic molecules.

Case Studies

- Synthesis of Kinase Inhibitors :

- Structure-Activity Relationship (SAR) Studies :

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Compound | Target | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | mTOR | 50 | Direct inhibition |

| This compound | FKBP12 | 10 | Competitive binding |

| This compound | Various Kinases | <100 | Nucleophilic attack on active sites |

Safety and Toxicological Considerations

While this compound has significant utility in synthetic chemistry, it poses safety risks due to its highly reactive nature. It can cause severe chemical burns upon contact with skin and may react violently with water or moisture. Proper handling protocols are essential when working with this compound.

Toxicity Studies

Research has indicated that exposure to high concentrations of organolithium compounds can lead to neurotoxicity and other adverse effects. Continued investigation into the safety profiles of this compound is necessary to ensure safe application in both laboratory and industrial settings.

Propiedades

IUPAC Name |

lithium;2-methanidylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.Li/c1-4(2)3;/h4H,1H2,2-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZVEWRRAVASGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)[CH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370563 | |

| Record name | ISOBUTYLLITHIUM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920-36-5 | |

| Record name | (2-Methylpropyl)lithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYLLITHIUM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylpropyl)lithium; isobutyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 920-36-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Beyond polymerization, what other reactions is Isobutyllithium involved in?

A2: this compound plays a crucial role in nucleophilic substitution reactions. For instance, it reacts with 2-cyano-1,3,2-diazaborole derivatives [, ]. Depending on the stoichiometry, this compound can either substitute the cyano group directly or participate in a more complex coupling reaction, ultimately forming a novel diazaborolidine derivative [, ]. This highlights the versatility of this compound in constructing diverse molecular architectures.

Q2: What insights do we have into the aggregation behavior of this compound?

A3: Photoelectron spectroscopy studies reveal that this compound exists as a mixture of tetrameric and hexameric clusters in the gas phase []. This contrasts with tert-butyllithium, which forms solely tetramers due to the greater steric bulk of the tert-butyl group []. This understanding of this compound's aggregation states is crucial for predicting its reactivity and behavior in different reaction environments.

Q3: Are there analytical techniques capable of characterizing this compound and its reactions?

A4: The characterization of this compound and its reaction products relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹¹B, and ¹³C NMR, provides crucial structural information [, , ]. Additionally, Infrared (IR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds [, , ]. For example, X-ray diffraction analysis provided confirmation of the molecular structures for several synthesized 2,3-dihydro-1H-1,3,2-diazaborole derivatives [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.